molecular formula C13H22N4 B6643719 1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B6643719
M. Wt: 234.34 g/mol
InChI Key: MGJZDIGOCOUQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine is a chemical compound known for its role as a small molecule inhibitor of casein kinase 2 (CK2), a protein kinase involved in various cellular processes

Chemical Reactions Analysis

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving protein kinases and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in diseases where CK2 is implicated, such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting casein kinase 2 (CK2), a protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis. By binding to the active site of CK2, 1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine prevents the phosphorylation of target proteins, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific inhibition of CK2. Similar compounds include:

    Aminopyrimidines: A class of compounds that also target protein kinases and have similar structural features.

    CX-4945: Another CK2 inhibitor with a different chemical structure but similar biological activity.

These comparisons highlight the specificity and potential advantages of this compound in scientific research and therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10-8-15-13(16-9-10)17-12(7-14)11-5-3-2-4-6-11/h8-9,11-12H,2-7,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJZDIGOCOUQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(CN)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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